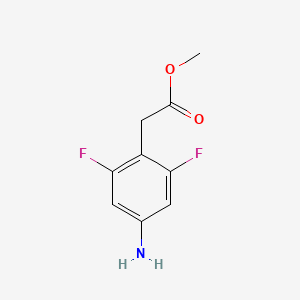
2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H3F4NO. It is characterized by the presence of both trifluoromethyl and fluoropyridinyl groups, making it a compound of interest in various chemical and pharmaceutical research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone typically involves the reaction of 3-fluoropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
3-fluoropyridine+trifluoroacetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH) to facilitate the reaction.
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoropyridin-4-YL)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoropyridin-4-YL)ethanone
- 2,2,2-Trifluoro-1-(3-chloropyridin-4-YL)ethanone
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of both trifluoromethyl and fluoropyridinyl groups also imparts distinct physicochemical properties, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C7H3F4NO |
|---|---|
Peso molecular |
193.10 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H3F4NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H |
Clave InChI |
GICABTNKCVTCRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)









